molecular formula C11H11N3O B6602671 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol CAS No. 1039843-59-8

4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol

Cat. No. B6602671
CAS RN: 1039843-59-8
M. Wt: 201.22 g/mol
InChI Key: WHHQHORDEKMEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol, also known as 4-PTP, is a synthetic organic compound containing a phenol group and a pyrrolotriazole ring. It is a novel compound that has been used in a variety of scientific research applications, such as in the study of enzyme inhibition and protein-protein interactions. 4-PTP has also been explored for its potential therapeutic applications, such as in the treatment of cancer.

Scientific Research Applications

4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol has been used in a variety of scientific research applications. It has been used as an inhibitor of protein-protein interactions and as a tool for studying enzyme inhibition. Additionally, 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol has been explored for its potential therapeutic applications, such as in the treatment of cancer. In particular, 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol has been studied for its potential to inhibit the activity of the tumor suppressor protein p53, which is involved in many cellular processes.

Mechanism of Action

4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol has been shown to interact with the p53 tumor suppressor protein, which is involved in many cellular processes such as DNA repair, apoptosis, and cell cycle regulation. 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol binds to the p53 protein, inhibiting its activity and thus preventing the p53 protein from performing its normal functions. This inhibition of p53 activity has been shown to lead to an increase in cell proliferation and a decrease in cell death, which could potentially be beneficial in the treatment of certain types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol are not yet fully understood. However, it has been shown to inhibit the activity of the p53 tumor suppressor protein, which could potentially lead to an increase in cell proliferation and a decrease in cell death. Additionally, 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol has been shown to interact with other proteins involved in DNA repair and cell cycle regulation, suggesting that it may have other effects on cellular processes.

Advantages and Limitations for Lab Experiments

4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is relatively stable in a variety of conditions. Additionally, 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol has been shown to interact with a variety of proteins, making it a useful tool for studying protein-protein interactions. However, 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol also has some limitations for use in lab experiments. For example, it is not very soluble in water, making it difficult to use in certain types of experiments. Additionally, its effects on cellular processes are not yet fully understood, making it difficult to predict the results of certain experiments.

Future Directions

There are a number of potential future directions for 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol research. For example, further research could be conducted to better understand the biochemical and physiological effects of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol. Additionally, research could be conducted to explore the potential therapeutic applications of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol, such as in the treatment of cancer. Additionally, research could be conducted to explore the potential of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol as a tool for studying protein-protein interactions and enzyme inhibition. Finally, further research could be conducted to explore the potential of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol to interact with other proteins involved in DNA repair and cell cycle regulation.

Synthesis Methods

4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol can be synthesized through a series of chemical reactions. The synthesis begins with the reaction of 5-amino-1H-pyrrolo[2,3-d]pyrimidine with ethyl chloroformate, followed by the reaction of the resulting product with 2-chloro-4-nitrophenol and sodium hydroxide. This is followed by a reaction with 2-chloro-4-nitrophenol and sodium hydroxide, and then a reaction with 2-chloro-4-nitrophenol and sodium hydroxide. Finally, the product is reacted with a mixture of potassium carbonate and potassium bicarbonate to produce 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol.

properties

IUPAC Name

4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-9-5-3-8(4-6-9)11-13-12-10-2-1-7-14(10)11/h3-6,15H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHQHORDEKMEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol

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